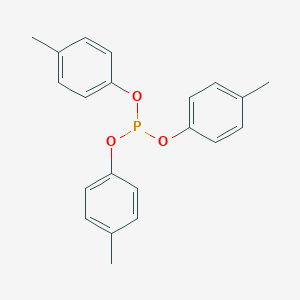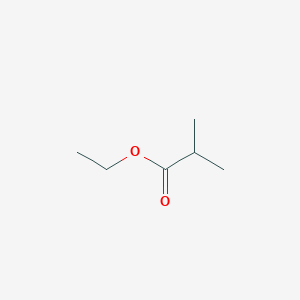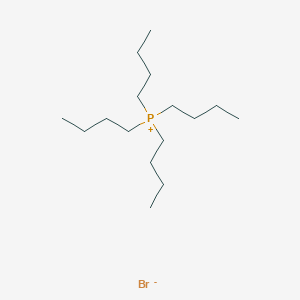
トリフェニルホスフィン硫化物
概要
説明
Triphenylphosphine sulfide, also known as TPP-S, is a white crystalline solid that is commonly used in organic synthesis and as a reagent in the laboratory. It is a highly reactive compound that has a wide range of applications in the chemical industry, including the synthesis of pharmaceuticals, pesticides, and other organic compounds. TPP-S is also used in the production of polymers, as a catalyst for the polymerization of olefins, and as a reducing agent for the synthesis of organometallic compounds.
科学的研究の応用
分析化学における内部標準
トリフェニルホスフィン硫化物は、ガソリン中の微量元素硫黄を炎イオン化検出法で測定するための誘導体化法において、内部標準として使用されます。 .
パラジウムの抽出
これは、微量の SCN-を含む塩酸溶液から Pd(II) を抽出するために使用されます。 .
エポキシドからエピスルフィドへの変換
この化合物は、TFA の存在下、エポキシドからエピスルフィド(チイラン)への変換に関与し、同じ立体化学を維持します。 .
触媒のためのリガンド
トリフェニルホスフィン硫化物は、Pd 触媒によるオレフィンのビスアルコキシカルボニル化におけるリガンドとして作用します。 .
元素硫からの合成
素早い合成方法は、元素硫黄とトリフェニルホスフィンを室温で反応させることであり、トリフェニルホスフィン硫化物への優れたアクセスを提供します。 .
機能性材料および有機触媒
これは、最近の用途において機能性材料および有機触媒として開示されています。 .
リガンドおよび抽出剤
Safety and Hazards
Triphenylphosphine sulfide is harmful if swallowed or in contact with skin . It is recommended to wash face, hands, and any exposed skin thoroughly after handling. Contaminated work clothing should not be allowed out of the workplace. Wear protective gloves/protective clothing/eye protection/face protection .
作用機序
Target of Action
Triphenylphosphine sulfide (TPPS) is an organophosphorus compound that primarily targets sulfur compounds . It is weakly nucleophilic at the sulfur atom . In analytical chemistry, TPPS is used for the analysis of certain kinds of sulfur compounds .
Mode of Action
TPPS interacts with its targets through chemical reactions. For instance, it reacts with epoxides to convert them into the corresponding episulfides . It also reacts with ketenes to form thioketenes . These reactions demonstrate the compound’s ability to interact with its targets and induce changes.
Biochemical Pathways
The primary biochemical pathway affected by TPPS involves the conversion of epoxides to episulfides and the formation of thioketenes from ketenes . These reactions can have downstream effects on various biochemical processes, particularly those involving sulfur compounds.
Pharmacokinetics
It is known that tpps is a colorless solid that is soluble in a variety of organic solvents , which may influence its bioavailability.
Result of Action
The molecular and cellular effects of TPPS’s action are primarily seen in its ability to convert epoxides to episulfides and form thioketenes from ketenes . These reactions can lead to the production of sulfur-containing compounds, which have a wide range of applications in everyday life, such as agrochemicals, pharmaceuticals, and organic materials .
Action Environment
The action of TPPS can be influenced by environmental factors. For instance, the reaction of elemental sulfur (S8) with a stoichiometric amount of triphenylphosphine was found to occur very rapidly (<1 min) at room temperature in a sufficient amount of solvent . This suggests that factors such as temperature and solvent can influence the action, efficacy, and stability of TPPS.
生化学分析
Biochemical Properties
Triphenylphosphine sulfide is weakly nucleophilic at the sulfur atom . It is useful for the conversion of epoxides to the corresponding episulfides . It also reacts with ketenes to form thioketenes
Molecular Mechanism
Triphenylphosphine sulfide is known to react with epoxides to form episulfides and with ketenes to form thioketenes
Temporal Effects in Laboratory Settings
Elemental sulfur (S8) was found to react very rapidly (<1 min) with a stoichiometric amount of triphenylphosphine at room temperature in sufficient amount of solvent (0.2–0.5 mL of solvent/1 mmol of PPh3) . The solid Triphenylphosphine sulfide product was precipitated out after 40 s of shaking as a white crystalline powder . The reaction mixture cooled down to room temperature was filtered, washed with .
特性
IUPAC Name |
triphenyl(sulfanylidene)-λ5-phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15PS/c20-19(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYNGFCUGSYEOOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=S)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10192046 | |
| Record name | Phosphine sulfide, triphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10192046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless crystalline solid; [Alfa Aesar MSDS] | |
| Record name | Triphenylphosphine sulfide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21795 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
3878-45-3 | |
| Record name | Triphenylphosphine sulfide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3878-45-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triphenylphosphine sulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003878453 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Triphenylphosphine sulfide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62216 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phosphine sulfide, triphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10192046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triphenylphosphine sulphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.280 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Triphenylphosphine sulfide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q68E5JRQ8V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of triphenylphosphine sulfide?
A1: Triphenylphosphine sulfide has the molecular formula C18H15PS and a molecular weight of 294.38 g/mol.
Q2: What spectroscopic data are available for characterizing triphenylphosphine sulfide?
A2: Triphenylphosphine sulfide can be characterized using techniques like 31P NMR [, , ], FT-Raman, and FT-IR spectroscopy [, , ]. X-ray diffraction studies provide detailed information about its crystal structure [, , , , , ].
Q3: How stable is triphenylphosphine sulfide under ambient conditions?
A3: Triphenylphosphine sulfide exhibits good stability in the solid state under normal conditions.
Q4: Are there any specific solvents in which triphenylphosphine sulfide shows limited solubility?
A4: While soluble in solvents like toluene [] and dichloromethane [], its solubility can be limited in more polar solvents.
Q5: Has the use of triphenylphosphine sulfide as a coke inhibitor been explored?
A5: Yes, research has shown that adding triphenylphosphine sulfide to naphtha pyrolysis significantly reduces coke formation rates. This is attributed to the reduction of metals like iron, nickel, and chromium, incorporated in the coke, possibly due to the formation of a passivating metal-phosphorus complex [].
Q6: Does triphenylphosphine sulfide exhibit catalytic activity in any reactions?
A6: While not a catalyst itself, triphenylphosphine sulfide is often a byproduct in reactions involving triphenylphosphine, which is a widely used catalyst, particularly in organic synthesis. For example, it's formed during the desulfurization of diphenyl disulfide with triphenylphosphine [].
Q7: Can you elaborate on the role of triphenylphosphine sulfide in palladium-catalyzed reactions?
A7: Triphenylphosphine sulfide plays a crucial role in the synthesis of air-stable, recyclable palladium(0) catalysts. These catalysts demonstrate excellent activity in C-C coupling reactions like the Suzuki-Miyaura coupling []. Notably, these phosphine sulfide Pd(0) complexes remain stable after the reaction, unlike traditional phosphine Pd(0) complexes which decompose into inactive Pd(0) black [].
Q8: Have computational methods been used to study triphenylphosphine sulfide?
A8: Yes, computational studies have been used to estimate the P=S bond strength in triphenylphosphine sulfide []. Density functional theory (DFT) calculations were used to investigate the electronic properties of β-indium sulfide, which was synthesized using triphenylphosphine sulfide as a precursor [].
Q9: Are there any QSAR models available for triphenylphosphine sulfide derivatives?
A9: QSAR models specifically for triphenylphosphine sulfide derivatives are not widely reported in the provided research.
Q10: How do structural modifications to triphenylphosphine sulfide affect its reactivity?
A10: While specific SAR studies aren't detailed in the provided research, it's known that replacing the sulfur in triphenylphosphine sulfide with oxygen (triphenylphosphine oxide) or selenium (triphenylphosphine selenide) can significantly impact its coordination chemistry and reactivity with metal centers [, , ].
Q11: Are there specific formulation strategies to enhance the stability or solubility of triphenylphosphine sulfide?
A11: The provided literature doesn't delve into specific formulation strategies for triphenylphosphine sulfide.
Q12: What are the SHE implications of working with triphenylphosphine sulfide?
A12: While specific SHE regulations are not discussed, standard laboratory safety procedures for handling chemicals should be followed when working with triphenylphosphine sulfide.
Q13: How is triphenylphosphine sulfide used in analytical chemistry?
A13: Triphenylphosphine sulfide is employed as a derivatizing agent for quantifying elemental sulfur in various matrices, including crude oil [, ]. The reaction between triphenylphosphine and elemental sulfur yields triphenylphosphine sulfide, which can be easily detected and quantified using techniques like GC/MS [, ] or UHPSFC-MS [].
Q14: Does the nature of the chalcogen atom in triphenylphosphine chalcogenides influence the formation of halogen-bonded complexes?
A17: Yes, studies have shown that the strength of the interaction between triphenylphosphine chalcogenides (Ph3PE, where E = O, S, Se) and diiodine increases with the increasing electronegativity of the chalcogen atom, following the order: Se > S > O [].
Q15: What is the significance of halogen bonding in triphenylphosphine sulfide complexes?
A18: The formation of halogen bonds with triphenylphosphine sulfide highlights its ability to act as a sulfur donor in supramolecular assemblies []. This has implications for crystal engineering and the design of functional materials.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















